molecular formula C10H13F3N2O B3002101 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol CAS No. 2166553-36-0

2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol

Cat. No.: B3002101
CAS No.: 2166553-36-0
M. Wt: 234.222
InChI Key: DXAVDYOKDCWNSL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol can be achieved through several routes:

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as sodium hydride and alkyl halides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O/c1-6-14-8(9(16)10(11,12)13)7-4-2-3-5-15(6)7/h9,16H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAVDYOKDCWNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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